Diethyl 2,2'-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate
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Overview
Description
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core substituted with two benzoate groups at the 2,7-positions and diethyl groups at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzoic acid derivatives.
Esterification Reaction: The benzoic acid derivatives are esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the corresponding ethyl benzoates.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate may involve large-scale esterification and coupling reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells (OPVs) and other electronic devices.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors and detection systems.
Biological Studies: The compound can be used as a probe or marker in biological studies due to its fluorescence properties.
Mechanism of Action
The mechanism by which Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate exerts its effects is primarily related to its electronic structure. The fluorene core provides a rigid and planar structure that facilitates electron delocalization, making it an effective component in electronic devices. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor to the compound, used in similar applications.
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: Another fluorene derivative used in OLEDs.
9,9-Dimethyl-2,7-dibromo-9H-fluorene: Used in the synthesis of various organic semiconductors.
Uniqueness
Diethyl 2,2’-(9,9-dimethyl-9H-fluorene-2,7-diyl)dibenzoate is unique due to the presence of both ester and fluorene groups, which confer distinct electronic and structural properties. This combination makes it particularly valuable in the development of advanced materials and electronic devices.
Properties
CAS No. |
910893-50-4 |
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Molecular Formula |
C33H30O4 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-[7-(2-ethoxycarbonylphenyl)-9,9-dimethylfluoren-2-yl]benzoate |
InChI |
InChI=1S/C33H30O4/c1-5-36-31(34)27-13-9-7-11-23(27)21-15-17-25-26-18-16-22(20-30(26)33(3,4)29(25)19-21)24-12-8-10-14-28(24)32(35)37-6-2/h7-20H,5-6H2,1-4H3 |
InChI Key |
ASIIORPVHZMRES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C(=O)OCC |
Origin of Product |
United States |
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